Molecular Weight Reduction of 20.42 g/mol vs. the 6-Chloro Analog Confers Distinct Physicochemical and ADME Profile Entry Point
The target compound (MW = 311.33 g/mol) is 20.42 g/mol lighter than its closest structural analog, 6-chloro-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide (MW = 331.75 g/mol) . This difference arises from the replacement of a 6-chloro substituent with a 7-methyl group, eliminating a heavy halogen atom and reducing lipophilic bulk. The lower molecular weight places the target compound more favorably within the 'rule-of-five' chemical space for oral bioavailability screening, while the absence of chlorine eliminates potential liabilities associated with halogenated aromatics in metabolic stability and toxicological profiles [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 311.33 g/mol (C17H17N3O3) |
| Comparator Or Baseline | 6-chloro-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide: 331.75 g/mol (C16H14ClN3O3) |
| Quantified Difference | ΔMW = -20.42 g/mol (-6.2%) |
| Conditions | Calculated from molecular formula; target compound from Evitachem datasheet; comparator from Evitachem datasheet and SpectraBase |
Why This Matters
The 20 g/mol reduction and absence of chlorine provide a meaningfully different starting point for lead optimization programs where lower molecular weight and halogen-free composition are explicit design criteria.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. (Rule-of-five framework for molecular weight <500 Da threshold.) View Source
